molecular formula C18H23N5O5S2 B469111 N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-2,2-dimethylpropanamide CAS No. 817570-40-4

N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-2,2-dimethylpropanamide

Cat. No.: B469111
CAS No.: 817570-40-4
M. Wt: 453.5g/mol
InChI Key: LCWKUMZNZAQBFR-UHFFFAOYSA-N
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Description

N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-2,2-dimethylpropanamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a pyrimidine ring, a sulfonamide group, and a carbamothioyl moiety, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-2,2-dimethylpropanamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The initial step involves the synthesis of the 2,6-dimethoxypyrimidine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Sulfonamide Formation: The pyrimidine derivative is then reacted with a sulfonyl chloride to form the sulfonamide group. This reaction usually requires a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    Carbamothioylation: The final step involves the introduction of the carbamothioyl group. This can be done by reacting the sulfonamide intermediate with an isothiocyanate derivative under mild conditions.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety, continuous flow reactors are used. These reactors allow precise control over reaction conditions and improve scalability.

    Catalysis: Catalysts such as palladium or platinum may be employed to accelerate certain steps of the synthesis, particularly in the formation of complex intermediates.

    Purification: Advanced purification techniques like crystallization, chromatography, and recrystallization are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Derivatives: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-2,2-dimethylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The compound exerts its effects through several mechanisms:

    Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Molecular Targets: Targets include enzymes involved in inflammatory pathways and microbial metabolism.

    Pathways Involved: The compound may interfere with pathways such as the NF-κB signaling pathway, which is crucial in inflammation and immune responses.

Comparison with Similar Compounds

Similar Compounds

    Sulfadimethoxine: A sulfonamide antibiotic with a similar sulfonamide group.

    N-(4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)acetamide: Another derivative with a similar pyrimidine and sulfonamide structure.

Uniqueness

N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-2,2-dimethylpropanamide is unique due to its carbamothioyl group, which imparts distinct chemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O5S2/c1-18(2,3)15(24)22-17(29)19-11-6-8-12(9-7-11)30(25,26)23-13-10-14(27-4)21-16(20-13)28-5/h6-10H,1-5H3,(H,20,21,23)(H2,19,22,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWKUMZNZAQBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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